

Application Note: A Validated HPLC-UV Method for the Quantification of Ombuin

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Compound of Interest		
Compound Name:	Ombuin	
Cat. No.:	B192007	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantification of **Ombuin**, a naturally occurring flavonoid, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed for accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control settings. The protocol covers instrumentation, reagent preparation, chromatographic conditions, sample preparation, and data analysis.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2] This method utilizes a reverse-phase approach, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is polar. **Ombuin**, along with other compounds in a sample matrix, is separated based on its relative polarity. More polar compounds elute earlier, while less polar compounds like **Ombuin** are retained longer by the nonpolar column. Quantification is achieved by comparing the peak area of **Ombuin** in a sample to a calibration curve generated from known concentrations of a pure standard, with detection performed using a UV-Vis or Diode Array Detector (DAD).[3]

Apparatus, Reagents, and Materials

Apparatus:



- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or variable wavelength UV detector.
 [4][5]
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- pH meter
- Syringe filters (0.22 μm or 0.45 μm, PTFE or PVDF)
- Volumetric flasks, pipettes, and general laboratory glassware
- · Reagents and Chemicals:
 - Ombuin analytical standard (≥95% purity)
 - Methanol (HPLC Grade)[4]
 - Acetonitrile (HPLC Grade)[6]
 - Formic Acid or Acetic Acid (HPLC Grade)[3][6]
 - Water (HPLC Grade or Ultrapure)

Experimental Protocols

Preparation of Mobile Phase and Solutions

- Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water.[7] Filter through a 0.45 μm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
- Mobile Phase B: Acetonitrile (HPLC Grade).[6] Filter and degas as described for Mobile Phase A.



- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Ombuin** standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol.[5] This solution should be stored at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol.[3][5]

Sample Preparation (from Plant Material)

- Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[6] Grind the dried material into a fine powder.
- Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 20 mL of methanol.[4]
- Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath to facilitate extraction.
- Centrifugation/Filtration: Centrifuge the extract at 3000-4000 rpm for 10 minutes.[4] Collect the supernatant.
- Final Preparation: Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter into an HPLC vial prior to injection.[6]

Chromatographic Conditions

The following conditions are a robust starting point for the analysis of flavonoids like **Ombuin**.



Parameter	Recommended Condition
HPLC Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile[6][7]
Gradient Elution	0-5 min: 10% B5-25 min: 10% to 70% B25-30 min: 70% to 10% B30-35 min: 10% B (Reequilibration)
Flow Rate	1.0 mL/min[2]
Column Temperature	30 - 35°C[8][9]
Injection Volume	10 - 20 μL[4][6]
Detection Wavelength	DAD/UV Detector set at 280 nm.[10] Monitoring a secondary wavelength around 350-370 nm is also recommended as flavonoids exhibit strong absorbance in this region.[11][12]

Data Presentation and Quantification Calibration Curve

Inject the prepared working standard solutions in triplicate. Record the peak area for each concentration. Plot a graph of mean peak area versus concentration (μ g/mL). Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r^2). A correlation coefficient of >0.999 is desirable.

Quantification of Ombuin in Samples

Inject the prepared sample solution. Identify the **Ombuin** peak by comparing its retention time with that of the standard. Use the peak area of **Ombuin** from the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of **Ombuin** in the sample.

Summary of Method Validation Parameters



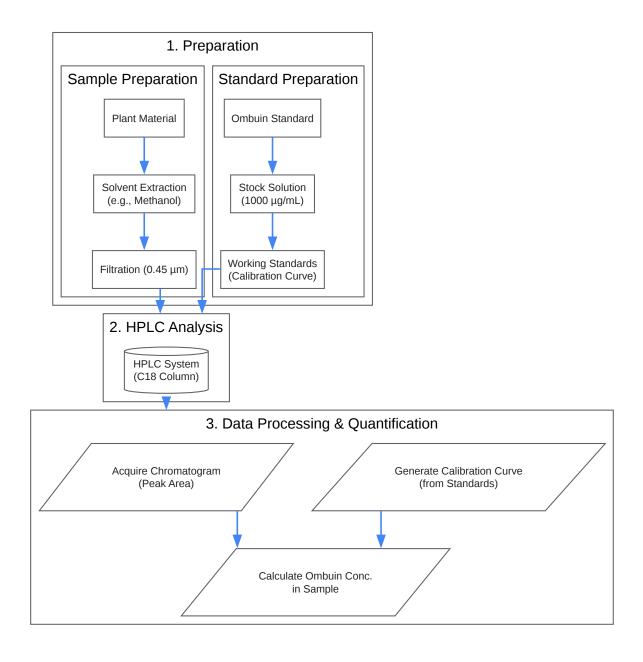
The following table summarizes typical validation data for HPLC methods used in flavonoid analysis, compiled from various studies.

Parameter	Typical Value/Range	Description
Linearity (r²)	> 0.9990[2]	Indicates a direct proportional relationship between concentration and detector response.
Limit of Detection (LOD)	0.005 – 0.050 μg/mL[2]	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.020 – 0.150 μg/mL[2][11]	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (RSD%)	< 2%[2]	The closeness of agreement between a series of measurements (repeatability).
Accuracy (Recovery %)	97 – 105%[2]	The closeness of the measured value to the true value, often determined by spike-recovery experiments.

Visualized Workflows HPLC Quantification Workflow

The following diagram illustrates the complete workflow from sample and standard preparation to the final quantification of **Ombuin**.





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Caption: Workflow for **Ombuin** quantification via HPLC.



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- To cite this document: BenchChem. [Application Note: A Validated HPLC-UV Method for the Quantification of Ombuin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192007#hplc-method-for-ombuin-quantification]

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